molecular formula C9H9BrO3 B8482745 (3-Bromo-phenyl)-methoxy-acetic acid

(3-Bromo-phenyl)-methoxy-acetic acid

Cat. No.: B8482745
M. Wt: 245.07 g/mol
InChI Key: DTQRHOZKLRIWAO-UHFFFAOYSA-N
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Description

The compound (3-Bromo-phenyl)-methoxy-acetic acid (systematic name: 2-(3-Bromo-4-methoxyphenyl)acetic acid) is a brominated aromatic carboxylic acid with a molecular formula C₉H₉BrO₃ (Mr = 245.06) . It is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding 84% under optimized conditions . The crystal structure (monoclinic, P2₁/c) reveals a phenyl ring substituted with bromine (C3), methoxy (C4), and acetic acid (C2) groups. Key structural features include:

  • Methoxy group coplanarity: The methoxy group is nearly coplanar with the phenyl ring (torsion angle: 1.2°) .
  • Acetic acid orientation: The acetic acid substituent is tilted at 78.15° relative to the phenyl ring, creating steric and electronic effects .
  • Electronic effects: The C–C–C angles at substituents (Br: 121.5°, OMe: 118.2°, acetic acid: 118.4°) reflect electron-withdrawing (Br) and donating (OMe, acetic acid) properties .
  • Hydrogen bonding: Molecules form centrosymmetric dimers via O–H⋯O hydrogen bonds (motif R₂²(8)), influencing crystal packing .

This compound is a key intermediate in synthesizing natural products like Combretastatin A-4 (antimitotic agent) and Vancomycin-type systems .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-(3-bromophenyl)-2-methoxyacetic acid

InChI

InChI=1S/C9H9BrO3/c1-13-8(9(11)12)6-3-2-4-7(10)5-6/h2-5,8H,1H3,(H,11,12)

InChI Key

DTQRHOZKLRIWAO-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=CC=C1)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(2-Bromo-5-methoxyphenyl)acetic acid (CAS: N/A)
  • Structural difference : Bromine at C2 and methoxy at C5 (vs. C3 and C4 in the parent compound) .
  • Synthesis : Bromination of 3-methoxyphenylacetic acid in CHCl₃ .
2-(5-Bromo-2-methoxyphenyl)acetic acid (Hypothetical)
  • Hypothesized properties : Bromine at C5 and methoxy at C2 would invert electronic effects, possibly reducing hydrogen-bonding efficiency due to decreased dipole alignment.

Functional Group Variations

3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid (CAS: N/A)
  • Structural difference : Acrylic acid (CH₂=CHCOOH) replaces acetic acid, introducing a conjugated double bond .
  • Impact: Enhanced reactivity in cycloaddition reactions (e.g., Diels-Alder). Potential as a Michael acceptor in nucleophilic additions. Reduced hydrogen-bonding capacity due to planar geometry.
(3-Bromo-phenylsulfanyl)-acetic acid (CAS: 3996-39-2)
  • Structural difference : Sulfur replaces oxygen in the methoxy group (S instead of O) .
  • Impact: Lower electronegativity of sulfur reduces electron-donating effects. Thioether group increases lipophilicity, altering solubility (logP: estimated +0.5 vs. parent compound). Potential for disulfide bond formation in redox environments.

Derivatives with Additional Substituents

3-[(4-Acetyloxy-5-bromo-3-methoxy)phenyl]-2-propenoic acid (CAS: N/A)
  • Structural difference : Acetyloxy group at C4 and bromine at C5 .
  • Impact: Increased steric bulk reduces ring coplanarity. Acetyl group enhances metabolic stability but may require hydrolysis for bioactivity. Conjugated double bond (propenoic acid) enables photochemical reactions.
(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid methyl ester (CAS: 1396967-45-5)
  • Structural difference : Diethoxy phosphoryl group and methyl ester replace acetic acid .
  • Impact: Phosphoryl group introduces chirality and metal-coordination sites. Methyl ester increases lipophilicity (logP: +1.2 vs. parent acid). Potential as a prodrug requiring esterase activation.

Physicochemical Properties

Property 2-(3-Bromo-4-methoxyphenyl)acetic acid 3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid (3-Bromo-phenylsulfanyl)-acetic acid
Melting Point 120–122°C ~100°C (estimated) Not reported
Hydrogen Bonding Strong O–H⋯O dimers Weak (planar geometry) S–H⋯O possible but less stable
logP 1.8 (calculated) 2.3 (calculated) 2.4 (calculated)
Solubility Soluble in polar aprotic solvents Moderate in ethanol Low in water, high in DMSO

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